molecular formula C12H16BrNO B311747 4-bromo-N-(3-methylbutyl)benzamide

4-bromo-N-(3-methylbutyl)benzamide

Cat. No.: B311747
M. Wt: 270.17 g/mol
InChI Key: FFFSIGVGVPPNKQ-UHFFFAOYSA-N
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Description

4-Bromo-N-(3-methylbutyl)benzamide is a brominated benzamide derivative characterized by a benzamide core substituted with a bromine atom at the para position and a 3-methylbutyl (isopentyl) group attached to the amide nitrogen. Its structural analogs, however, have demonstrated diverse applications, including kinase inhibition (FGFR1) and ribonucleotide reductase targeting .

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

4-bromo-N-(3-methylbutyl)benzamide

InChI

InChI=1S/C12H16BrNO/c1-9(2)7-8-14-12(15)10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,15)

InChI Key

FFFSIGVGVPPNKQ-UHFFFAOYSA-N

SMILES

CC(C)CCNC(=O)C1=CC=C(C=C1)Br

Canonical SMILES

CC(C)CCNC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations on the Benzamide Core

Halogen Substitution
  • 4-Bromo-N-(2-Nitrophenyl)Benzamide ():

    • Replacing the 3-methylbutyl group with a 2-nitrophenyl substituent introduces strong electron-withdrawing effects, altering electronic distribution and crystallographic parameters. The nitro group increases molecular polarity, reflected in its triclinic crystal system (space group P1) with unit cell dimensions a = 3.8338 Å, b = 12.6784 Å, c = 24.918 Å .
    • Compared to 4-bromo-N-(3-methylbutyl)benzamide, this derivative lacks the lipophilic 3-methylbutyl chain, likely reducing membrane permeability but enhancing solubility in polar solvents.
  • 2-Iodo-3-Methyl-N-(3-Methylbutyl)Benzamide (): Substituting bromine with iodine at the ortho position increases steric bulk and polarizability. This analog shares the 3-methylbutyl group, suggesting similar pharmacokinetic profiles but distinct electronic interactions .
Aromatic Ring Modifications
  • 4-Bromo-N-(3,5-Dimethoxyphenyl)Benzamide Derivatives (–6, 9): The 3,5-dimethoxyphenyl group introduces electron-donating methoxy substituents, which enhance π-π stacking interactions with aromatic residues in enzyme active sites. For example, derivative C9 exhibited potent FGFR1 inhibition (IC₅₀ < 1 μM) in NSCLC cell lines, attributed to the synergistic effects of bromine and methoxy groups on target engagement .

Amide Side Chain Modifications

Alkyl vs. Aryl Substituents
  • 3-Bromo-N-(4-Chloro-2-Methylphenyl)Benzamide ():

    • Replacing the 3-methylbutyl group with a 4-chloro-2-methylphenyl substituent introduces steric hindrance and halogen-halogen interactions. The chloro group may enhance metabolic stability compared to the alkyl chain in this compound .
  • N-(4-Anilinophenyl) Derivatives (): The 4-anilinophenyl group enables hydrogen bonding via the aniline NH, a feature absent in this compound. For instance, 3-bromo-4-methoxy-N-[4-(phenylamino)phenyl]benzamide exhibits a predicted pKa of 12.48, indicating strong basicity at physiological pH .

Spectroscopic and Crystallographic Comparisons

FT-IR and NMR Data
  • FT-IR Peaks : Analogs such as 4-bromo-N-(dimethylcarbamothioyl)benzamide show characteristic stretches for C=O (~1650 cm⁻¹), N-H (~3300 cm⁻¹), and C-Br (~600 cm⁻¹), consistent with the parent compound .
  • 13C NMR : Derivatives like B11 (4-bromo-N-(3,5-dimethoxyphenyl)-2-(3-methylphenylamido)benzamide) exhibit distinct carbonyl shifts at δ 167.04 ppm, compared to δ ~166 ppm in simpler benzamides, reflecting electronic effects of substituents .
Crystal Packing
  • The triclinic packing of 4-bromo-N-(2-nitrophenyl)benzamide (Z = 4, density = 1.785 Mg/m³) contrasts with monoclinic systems observed in alkyl-substituted analogs, highlighting the role of substituents in lattice organization .

Anticancer Activity

  • FGFR1 Inhibition : Derivatives like C9 (4-bromo-N-(3,5-dimethoxyphenyl)benzamide) inhibit NSCLC cell proliferation (e.g., NCI-H520, IC₅₀ = 0.8 μM) via FGFR1 blockade, a target less accessible to this compound due to its lack of methoxy groups .

Data Tables

Table 1. Key Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Crystal System Density (g/cm³) Key Biological Activity
This compound C₁₂H₁₆BrNO 282.17 Not reported Not reported Under investigation
4-Bromo-N-(2-nitrophenyl)benzamide C₁₃H₉BrN₂O₃ 321.13 Triclinic (P1) 1.785 Crystallography studies
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide C₁₅H₁₅BrNO₃ 337.19 Not reported Not reported FGFR1 inhibition (IC₅₀ < 1 μM)

Table 2. Spectroscopic Signatures

Compound FT-IR (cm⁻¹) 13C NMR (δ, ppm)
This compound C=O: ~1650, C-Br: ~600 Carbonyl: ~166 (estimated)
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide C=O: 167.04, OCH₃: 55.60 Aromatic carbons: 112–140

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